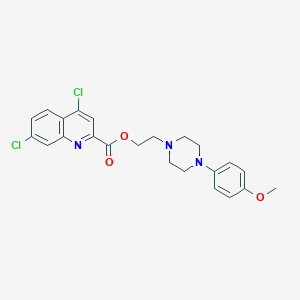
3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-フルオロフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オンは、フラボノイド類に属する合成有機化合物です。フラボノイドは、抗酸化、抗炎症、抗がん作用など、さまざまな生物活性を有することで知られています。
準備方法
合成経路と反応条件
3-(4-フルオロフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、4-フルオロフェノールや2-メチル-4H-クロメン-4-オンなどの適切な出発物質の選択から始まります。
反応条件: 反応条件には、通常、炭酸カリウムなどの塩基と、ジメチルスルホキシド (DMSO) などの溶媒の使用が含まれます。反応は、通常、目的の生成物の形成を促進するために、高温で行われます。
精製: 反応が完了したら、カラムクロマトグラフィーや再結晶などの技術を使用して生成物を精製し、純粋な化合物を得ます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模で行われます。連続式反応器や自動化システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、反応条件と精製方法の最適化は、工業生産のスケーラビリティと費用対効果を確保するために不可欠です。
化学反応の分析
反応の種類
3-(4-フルオロフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されてキノンまたは他の酸化された誘導体になる可能性があります。
還元: 還元反応は、この化合物を対応する還元型に変換できます。
置換: フェノキシ基上のフッ素原子は、求核性芳香族置換反応により、他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生み出し、置換反応はさまざまな置換誘導体を生み出す可能性があります。
科学研究への応用
3-(4-フルオロフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オンは、以下を含むいくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗酸化および抗炎症効果など、潜在的な生物活性について研究されています。
医学: がんや神経変性疾患など、さまざまな疾患の治療薬としての可能性が探求されています。
工業: この化合物は、新素材の開発やさまざまな工業プロセスにおける添加剤として使用されます。
科学的研究の応用
3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
3-(4-フルオロフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体の活性を調節して、さまざまな生物学的効果をもたらす可能性があります。たとえば、酸化ストレスに関与する特定の酵素の活性を阻害することで、抗酸化効果を発揮する可能性があります。さらに、炎症や細胞増殖に関連するシグナル伝達経路と相互作用し、抗炎症および抗がん特性に貢献する可能性があります。
類似の化合物との比較
類似の化合物
- 3-(4-クロロフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オン
- 3-(4-ブロモフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オン
- 3-(4-メチルフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オン
独自性
類似の化合物と比較して、3-(4-フルオロフェノキシ)-7,8-ジヒドロキシ-2-メチル-4H-クロメン-4-オンは、フッ素原子の存在により、独自の特性を示します。フッ素は、化合物の安定性、親油性、バイオアベイラビリティを高め、さまざまな用途にとって有望な候補になります。さらに、この化合物における官能基の特定の配置は、その独特の生物活性と化学反応性に貢献しています。
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one
- 3-(4-bromophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one
- 3-(4-methylphenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct biological activities and chemical reactivity.
特性
分子式 |
C16H11FO5 |
|---|---|
分子量 |
302.25 g/mol |
IUPAC名 |
3-(4-fluorophenoxy)-7,8-dihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C16H11FO5/c1-8-15(22-10-4-2-9(17)3-5-10)13(19)11-6-7-12(18)14(20)16(11)21-8/h2-7,18,20H,1H3 |
InChIキー |
SLQORQFIQWNOPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)


![3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)

![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)

![Isopropyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974261.png)
